Chloranium nitrite
Description
Structure
2D Structure
Properties
CAS No. |
65283-98-9 |
|---|---|
Molecular Formula |
ClH2NO2 |
Molecular Weight |
83.47 g/mol |
IUPAC Name |
chloranium;nitrite |
InChI |
InChI=1S/ClH2.HNO2/c;2-1-3/h1H2;(H,2,3)/q+1;/p-1 |
InChI Key |
VBLNIBQFYKCJPV-UHFFFAOYSA-M |
Canonical SMILES |
N(=O)[O-].[ClH2+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloranium nitrite typically involves the reaction of chloranium chloride with sodium nitrite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Chloranium chloride} + \text{Sodium nitrite} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Chloranium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloranium nitrate under specific conditions.
Reduction: It can be reduced to form chloranium chloride and other by-products.
Substitution: The nitrite group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Chloranium nitrate
Reduction: Chloranium chloride
Substitution: Various substituted chloranium compounds
Scientific Research Applications
Chloranium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloranium nitrite involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the conditions. The nitrite ion can participate in redox reactions, leading to the formation of reactive nitrogen species that can interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Nitrite Compounds
Structural and Chemical Properties
Key Observations :
- Sodium and Potassium Nitrites : Highly stable and water-soluble, making them ideal for food preservation (e.g., inhibiting Clostridium spores in processed meats) .
- Ammonium Nitrite : Extreme instability limits its use to controlled environments, contrasting with this compound’s predicted but unverified stability .
- This compound: Hypothetical decomposition pathways may involve release of chlorine gas (Cl₂) or nitrosyl chloride (NOCl), posing unique handling challenges compared to alkali metal nitrites .
Antimicrobial Activity
- Sodium Nitrite : At 100–150 ppm, inhibits Clostridium sporogenes spore germination in meat products for 24–48 hours, regardless of fat content .
- This compound: Potential antimicrobial effects could arise from nitrite ions (NO₂⁻) and chlorine derivatives, but synergistic or antagonistic interactions between NH₄⁺, Cl⁻, and NO₂⁻ remain unstudied.
Reactivity with Organic Matter
- Nitrosation: Sodium nitrite reacts with amines in acidic conditions to form carcinogenic N-nitroso compounds (e.g., nitrosamines) . This compound may exhibit similar reactivity, with added complexity from chloride ions influencing reaction pathways .
- Oxidation : Unlike sodium nitrite, this compound’s chlorine component could enhance oxidative damage to microbial cells, akin to hypochlorous acid (HOCl) .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying Chloranium nitrite in environmental samples?
- Methodological Answer : The Griess reagent method is widely used for nitrite detection, involving diazotization reactions under acidic conditions to form a colored azo compound measurable via spectrophotometry . For complex matrices (e.g., seawater), cadmium-copper reduction columns can pre-process samples to reduce nitrate to nitrite, enabling sequential analysis . Calibration with certified reference materials and validation via spike-recovery experiments are critical to ensure accuracy .
Q. How should researchers prepare and store this compound samples to minimize degradation?
- Methodological Answer : Samples should be stored at ≤−20°C in amber glass vials to prevent photodegradation. For aqueous solutions, acidification to pH <2 (using HCl) inhibits microbial activity. Freeze-thaw cycles must be avoided, as they can alter nitrite stability . Long-term storage studies recommend periodic re-analysis to confirm stability, with deviations >5% warranting protocol revisions .
Q. What statistical approaches are recommended for analyzing variability in this compound datasets?
- Methodological Answer : Use one-way ANOVA with Bonferroni correction for multi-group comparisons, especially when assessing temporal or spatial variability . For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are advised. Reporting effect sizes (e.g., Cohen’s d) alongside p-values enhances interpretability .
Advanced Research Questions
Q. How can isotopic analysis (δ<sup>18</sup>O) elucidate this compound’s biogeochemical cycling in anaerobic environments?
- Methodological Answer : Denitrifier-based methods (e.g., Pseudomonas aureofaciens) convert nitrite to N2O, enabling δ<sup>18</sup>O measurement via isotope ratio mass spectrometry (IRMS). Calibration against internationally recognized standards (e.g., USGS-34) is essential. Note that oxygen exchange between nitrite and water during analysis requires correction using equilibration factors derived from controlled experiments .
Q. What experimental designs resolve contradictions in this compound’s role in microbial nitrogen pathways (e.g., DNRA vs. denitrification)?
- Methodological Answer : Chemostat enrichments with controlled C/N ratios and nitrite concentrations can isolate microbial pathways. Isotopic labeling (e.g., <sup>15</sup>N-nitrite) tracks pathway-specific products (e.g., NH4<sup>+</sup> for DNRA, N2O for denitrification). Metagenomic profiling (e.g., nirS/nirK gene quantification) complements process-level data .
Q. How do environmental variables (e.g., pH, dissolved oxygen) influence this compound’s stability and reactivity in aquatic systems?
- Methodological Answer : Controlled mesocosm experiments with real-time sensors (e.g., optical nitrite probes) can monitor dynamic changes. For pH effects, buffer-adjusted batch reactors (pH 5–9) are incubated under anoxic vs. oxic conditions. Rate constants for nitrite decay are derived using pseudo-first-order kinetics models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between field-measured and lab-modeled this compound concentrations?
- Methodological Answer : Cross-validate field data with alternative detection methods (e.g., ion chromatography vs. Griess assay) to rule out analytical bias. Model recalibration using site-specific parameters (e.g., organic carbon content, microbial biomass) improves predictive accuracy. Spatial heterogeneity in field samples necessitates stratified random sampling .
Q. What steps mitigate interference from sulfides during this compound quantification in sulfidic environments?
- Methodological Answer : Pre-treat samples with zinc acetate to precipitate sulfides, followed by centrifugation/filtration. The cadmium-copper reduction method is sulfide-resistant but requires periodic column reactivation with CuSO4 to maintain efficiency .
Methodological Best Practices
- Sample Replication : Include triplicate measurements for each sample, with blanks and spikes in every batch .
- Data Transparency : Publish raw datasets and analytical protocols as supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Document institutional review board (IRB) approvals for studies involving biological samples, with explicit consent for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
